molecular formula C16H15ClFN5 B7058900 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B7058900
M. Wt: 331.77 g/mol
InChI Key: FRVGIYXRPXONQA-UHFFFAOYSA-N
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Description

5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a piperazine moiety, which is further linked to a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Chlorofluorophenyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared through chlorination and fluorination reactions.

    Piperazine Derivative Synthesis: The intermediate is reacted with piperazine under controlled conditions to form 4-[(2-chloro-6-fluorophenyl)methyl]piperazine.

    Pyrazine Ring Formation: The piperazine derivative is then coupled with a pyrazine-2-carbonitrile precursor using a suitable coupling agent, such as a palladium catalyst, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors for each step, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

    Oxidation and Reduction: The piperazine moiety can be oxidized or reduced under specific conditions, altering the compound’s pharmacological properties.

    Coupling Reactions: The pyrazine ring can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation/Reduction Products: Modified piperazine derivatives with altered electronic properties.

    Coupling Products: Extended aromatic systems with potential biological activity.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, aiding in the development of new drugs.

    Enzyme Inhibition: Explored as a potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Pharmacological Research: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Agrochemicals: Investigated for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrimidine-2-carbonitrile: Similar structure but with a pyrimidine ring, showing different biological activity.

    4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]benzene-1,2-dicarbonitrile: Contains a benzene ring, leading to variations in chemical reactivity and pharmacological properties.

Uniqueness

    Structural Features: The combination of a pyrazine ring with a piperazine moiety and a chlorofluorophenyl group is unique, providing distinct electronic and steric properties.

    Biological Activity: Exhibits a unique profile of biological activities, making it a valuable compound for drug discovery and development.

This detailed overview highlights the significance of 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile in various scientific and industrial fields

Properties

IUPAC Name

5-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5/c17-14-2-1-3-15(18)13(14)11-22-4-6-23(7-5-22)16-10-20-12(8-19)9-21-16/h1-3,9-10H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVGIYXRPXONQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC=C(N=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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